Kinase Selectivity Window: Relative Vmax/Km Ratios for Syntide 2 Across Four Purified Ca²⁺-Dependent Kinases
Syntide 2 displays a 4.5-fold higher catalytic efficiency (Vmax/Km) for CaMKII versus PKC, and is essentially unrecognized by phosphorylase kinase or myosin light chain kinase. In the foundational study by Hashimoto and Soderling [1], the relative Vmax/Km ratios were determined using purified rat brain kinases under identical assay conditions. This multi-kinase ranking — CaMKII (100) ≫ PKC (22) ≫ phosphorylase kinase (2) ≥ MLCK (0.005–0.5) — provides the quantitative justification for using Syntide 2 as a primary CaMKII substrate while simultaneously acknowledging its PKC cross-reactivity. In contrast, Autocamtide-2 exhibits far narrower cross-reactivity: Km = 2 µM for CaMKII versus >50 µM for PKC, with no detectable PKA activity .
| Evidence Dimension | Relative catalytic efficiency (Vmax/Km ratio, normalized to CaMKII = 100) |
|---|---|
| Target Compound Data | CaMKII = 100; PKC = 22; Phosphorylase Kinase = 2; MLCK = 0.005 (or 0.5 per some vendor sources) |
| Comparator Or Baseline | Autocamtide-2: CaMKII Km = 2 µM; PKC Km > 50 µM; PKA = no activity |
| Quantified Difference | Syntide 2: CaMKII/PKC selectivity ratio ~4.5:1. Autocamtide-2: CaMKII/PKC selectivity ratio >25:1. |
| Conditions | Purified rat brain CaMKII and PKC; syntide-2 as substrate in radiometric phosphocellulose paper assay (Hashimoto & Soderling, 1987) [1]. Autocamtide-2 data from purified CaMKII and PKC preparations (Enzo product characterization) . |
Why This Matters
For CaMKII-specific activity measurement in crude lysates where PKC is also present, Autocamtide-2 provides superior selectivity, whereas Syntide 2 is the superior choice when parallel monitoring of both CaMKII and PKC activities from a single substrate is desired.
- [1] Hashimoto, Y. and Soderling, T.R. (1987). Calcium/calmodulin-dependent protein kinase II and calcium/phospholipid-dependent protein kinase activities in rat tissues assayed with a synthetic peptide. Archives of Biochemistry and Biophysics, 252(2), 418–425. DOI: 10.1016/0003-9861(87)90048-8. View Source
